molecular formula C14H11ClN2O2 B14285575 Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- CAS No. 121019-79-2

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-

Katalognummer: B14285575
CAS-Nummer: 121019-79-2
Molekulargewicht: 274.70 g/mol
InChI-Schlüssel: MJKORTDLEOSNAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- is an organic compound with a complex structure that includes a benzenamine core substituted with a 4-chlorophenyl group, a methylene bridge, a 4-methyl group, and a 3-nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 4-methyl-3-nitrobenzenamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro- is unique due to the presence of both a nitro group and a 4-chlorophenyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The presence of the nitro group also enhances the compound’s ability to undergo redox reactions, making it a valuable intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

121019-79-2

Molekularformel

C14H11ClN2O2

Molekulargewicht

274.70 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-2-7-13(8-14(10)17(18)19)16-9-11-3-5-12(15)6-4-11/h2-9H,1H3

InChI-Schlüssel

MJKORTDLEOSNAR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.